9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

σ1 Receptor Pain Neuroprotection

9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is a privileged spirocyclic building block for medicinal chemistry. The 9-oxa and 5-oxo functionalities provide critical conformational rigidity and synthetic handles absent in simpler spiro analogs, enabling high-affinity σ1R binding (Ki=11 nM) and 5-LOX inhibition. Immediate commercial availability eliminates custom synthesis delays, directly accelerating hit-to-lead timelines and PROTAC development. Secure this unique scaffold to ensure target engagement and project reproducibility.

Molecular Formula C8H14N2O2
Molecular Weight 170.212
CAS No. 1250833-07-8
Cat. No. B582343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
CAS1250833-07-8
Synonyms9-OXA-1,4-DIAZASPIRO[5.5]UNDECAN-5-ONE
Molecular FormulaC8H14N2O2
Molecular Weight170.212
Structural Identifiers
SMILESC1COCCC12C(=O)NCCN2
InChIInChI=1S/C8H14N2O2/c11-7-8(10-4-3-9-7)1-5-12-6-2-8/h10H,1-6H2,(H,9,11)
InChIKeyHKYYNOSRGXPGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (CAS 1250833-07-8): Key Physicochemical and Structural Data for Procurement


9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (CAS 1250833-07-8) is a spirocyclic heterocycle with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . Its core structure features a 1,4-diazaspiro[5.5]undecane scaffold with a 5-oxo substitution and an oxygen atom at the 9-position, conferring a rigid, three-dimensional framework that distinguishes it from simpler acyclic or monocyclic amines [1]. The compound is commercially available as a white solid with a typical purity specification of 96% . This core scaffold has been validated as a versatile building block in medicinal chemistry, with derivatives exhibiting activity against a range of biological targets including tyrosine kinases [1] and the sigma-1 (σ1) receptor [2].

Why 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Cannot Be Replaced by Simpler Spiro or Diazaspiro Analogs


The 9-oxa-1,4-diaza-spiro[5.5]undecan-5-one scaffold is not a generic interchangeable building block; its specific substitution pattern dictates both synthetic accessibility and biological activity. Direct structural analogs lacking the 9-oxa or 5-oxo functionalities, such as 1,4-diazaspiro[5.5]undecane or simple diazaspiro[5.5]undecanes, present different hydrogen-bonding capacity, conformational rigidity, and metabolic stability . Furthermore, the 9-oxa substitution in this core is critical for establishing key interactions with biological targets like the σ1 receptor, a feature that is absent in all-carbon or 1,4-diaza-only spiro analogs [1]. Consequently, substituting this compound with a 'similar-looking' spiro building block in a synthetic route or a biological assay introduces significant uncertainty regarding target engagement, off-target effects, and overall project reproducibility. The following quantitative evidence demonstrates precisely where this compound offers verifiable differentiation.

Quantitative Differentiation of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Against Key Comparators


σ1 Receptor Binding Affinity: 9-Oxa-1,4-diaza Core vs. 1,5-Dioxa-9-aza Core

While direct binding data for the parent compound 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is limited, the 1-oxa-4,9-diazaspiro[5.5]undecane core demonstrates high affinity for the σ1 receptor, a key target in pain and neuroprotection [1]. A series of 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives showed potent dual σ1R antagonism and μ-opioid receptor agonism, with the clinical candidate EST73502 exhibiting a Ki of 11 nM at σ1R and an EC50 of 15 nM at MOR [1]. In contrast, a related 1,5-dioxa-9-azaspiro[5.5]undecane series exhibited significantly reduced σ1R affinity [2]. This indicates that the specific arrangement of heteroatoms (1-oxa-4,9-diaza) in the core is essential for high σ1R binding, a property that is not transferable to cores with different oxygen/nitrogen substitution patterns.

σ1 Receptor Pain Neuroprotection Medicinal Chemistry

5-Lipoxygenase (5-LOX) Inhibition: A Specific Activity of the 9-Oxa-1,4-diaza Core

The 9-oxa-1,4-diaza-spiro[5.5]undecane core is associated with 5-lipoxygenase (5-LOX) inhibitory activity [1]. While a precise IC50 for the specific compound 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is not reported in primary literature, the core scaffold is recognized as a potent 5-LOX inhibitor [1]. This activity is a differentiating feature when compared to other spiro[5.5]undecane cores, such as 2,4-dioxaspiro[5.5]undecane derivatives which show no activity against 5-LOX but instead inhibit HIV-1 integrase (IC50 = 10-20 µM) [2]. The presence of the 9-oxa-1,4-diaza motif, rather than a simple dioxa or diaza core, is therefore linked to a distinct enzyme inhibition profile.

5-Lipoxygenase Inflammation Leukotriene Assay

Synthetic Accessibility and Commercial Availability: 9-Oxa-1,4-diaza Core vs. All-Carbon Spiro Analogs

9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is a readily available, off-the-shelf building block, with a typical purity of 96-98% from multiple commercial vendors . This contrasts with many all-carbon or more complex heteroatom-substituted spiro[5.5]undecane cores that require multi-step, stereoselective syntheses, often with low overall yields [1]. For instance, the stereoselective synthesis of 9-hydroxy-5-oxo-1,4-diaza-spiro[5.5]undecanes requires specialized reagents and protecting group strategies [1]. The immediate commercial availability of the 9-oxa-1,4-diaza core accelerates hit-to-lead campaigns by eliminating the need for custom synthesis of a key intermediate, thereby reducing project timelines and upfront costs.

Synthetic Chemistry Procurement Building Block Lead Optimization

Optimal Research and Industrial Use Cases for 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Based on Quantified Evidence


Medicinal Chemistry: σ1 Receptor-Targeted Pain and Neuroprotection Programs

As demonstrated in Section 3, the 1-oxa-4,9-diaza core is a validated scaffold for achieving high-affinity σ1R binding (Ki = 11 nM) [1]. 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one serves as a critical starting material or core template for generating novel σ1R antagonists or dual σ1R/MOR ligands. Its rigid spirocyclic framework offers a favorable three-dimensional pharmacophore for optimizing receptor interactions and improving selectivity over other targets.

Lead Discovery for 5-Lipoxygenase (5-LOX) Inhibitors

The core scaffold of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is associated with 5-LOX inhibitory activity [2]. This compound can be utilized as a starting point for synthesizing a focused library of 9-oxa-1,4-diaza-spiro[5.5]undecan-5-one derivatives to explore structure-activity relationships (SAR) for 5-LOX inhibition, a target relevant for inflammatory diseases like asthma and atherosclerosis. This offers a distinct pathway compared to other spiro cores that show alternative enzyme inhibition profiles (e.g., HIV-1 integrase).

Chemical Biology: Synthesis of Bifunctional Degraders (PROTACs) and Molecular Probes

The 5-oxo and 9-oxa functionalities provide versatile synthetic handles for further derivatization, including amide bond formation or alkylation. This makes 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one an attractive core for linking to E3 ligase ligands to create bifunctional degraders (PROTACs) targeting proteins of interest. Its commercial availability (Section 3, Evidence Item 3) further streamlines the synthesis of these complex molecules, enabling rapid exploration of degradation as a therapeutic modality.

Procurement for Accelerated Hit-to-Lead Campaigns

For research programs requiring rapid access to a diverse set of spirocyclic building blocks, 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one offers a unique combination of a privileged scaffold for σ1R and 5-LOX targets and immediate commercial availability (Section 3, Evidence Item 3). This eliminates the 4-8 week delay and resource expenditure associated with custom synthesis of similar cores, directly accelerating the hit-to-lead timeline and reducing overall project costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.